molecular formula C4H3F7O B116992 Sevoflurane CAS No. 28523-86-6

Sevoflurane

Cat. No.: B116992
CAS No.: 28523-86-6
M. Wt: 200.05 g/mol
InChI Key: DFEYYRMXOJXZRJ-UHFFFAOYSA-N
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Description

Sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane) is a halogenated ether inhalational anesthetic widely used for induction and maintenance of general anesthesia. Its molecular formula is C₄H₃F₇O, with a molecular weight of 200.05 g/mol . Key physicochemical properties include a boiling point of 58.6°C, low blood/gas partition coefficient (0.63), and high lipid solubility (olive oil/gas coefficient: 53.9), enabling rapid induction and recovery . This compound’s mechanism of action involves enhancing γ-aminobutyric acid (GABA) receptor activity and inhibiting glutamate receptors, reducing neuronal excitability . It is favored in pediatric and adult anesthesia due to its minimal airway irritation and hemodynamic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sevoflurane is typically synthesized from chlorosevo ether using fluorinating agents such as potassium fluoride dihydrate in the presence of a phase transfer catalyst or potassium fluoride in the presence of a complexing solvent . The reaction conditions are crucial as the quality of the potassium fluoride directly affects the selectivity and yield of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by combining chlorosevo ether, a nucleophilic fluoride reagent, and a solvent comprising this compound to form an initial reaction mixture. This mixture is then reacted to form additional this compound . The process involves careful control of reaction conditions to ensure high purity and yield.

Scientific Research Applications

Clinical Applications

Sevoflurane is primarily indicated for:

  • Induction and Maintenance of General Anesthesia : It is FDA-approved for both adult and pediatric patients undergoing inpatient and outpatient surgeries. Its properties allow for effective hypnosis, amnesia, analgesia, akinesia, and autonomic blockade during surgical procedures .
  • Inhalational Induction : Particularly beneficial in pediatric patients with difficult intravenous access, this compound facilitates a smooth induction process .
  • Combination with Other Anesthetics : this compound can be used alongside intravenous anesthetics to enhance anesthesia maintenance, providing flexibility in anesthetic management .

Pharmacological Profile

This compound is characterized by:

  • Rapid Onset and Recovery : Its low blood-gas partition coefficient allows for quick induction and emergence from anesthesia.
  • Minimal Cardiovascular Effects : Compared to other inhaled anesthetics, this compound has a more favorable cardiovascular profile, making it suitable for patients with cardiovascular risks .

Comparative Efficacy

A review of clinical studies shows that this compound is comparable to other inhalational agents like isoflurane and propofol regarding efficacy in maintaining anesthesia. Notably, it has been shown to reduce recovery times significantly .

Agent Indication Recovery Time Cardiovascular Stability
This compoundGeneral anesthesiaShortHigh
IsofluraneGeneral anesthesiaModerateModerate
PropofolGeneral anesthesiaShortVariable

This compound in Pediatric Anesthesia

A study evaluated the cognitive effects of this compound during dental procedures in children. Results indicated that while this compound effectively maintained anesthesia, there were concerns about neurocognitive impacts post-anesthesia .

This compound Addiction

A case report documented an anesthesiologist who developed an addiction to this compound due to workplace exposure. This highlighted the potential risks associated with prolonged exposure to inhalational anesthetics in clinical settings .

Surgical Outcomes

In a controlled study involving myomectomy patients, those receiving this compound combined with nerve block anesthesia exhibited lower stress hormone levels and improved hemodynamic stability compared to those receiving traditional intravenous anesthetics. This suggests that this compound can enhance patient outcomes by minimizing physiological stress during surgery .

Global Recommendations

The World Health Organization has included this compound on its Essential Medicines List due to its efficacy and safety profile compared to other inhalational anesthetics like isoflurane . This endorsement reinforces its role as a critical component in modern anesthetic practice.

Comparison with Similar Compounds

Sevoflurane vs. Desflurane

Physicochemical Properties

Parameter This compound Desflurane
Molecular Weight 200.05 g/mol 168.04 g/mol
Blood/Gas Coefficient 0.63 0.42
Boiling Point 58.6°C 23.5°C

Desflurane has a lower blood/gas coefficient than this compound, theoretically permitting faster induction and recovery. However, its high pungency limits its use for inhalation induction due to airway irritation .

Clinical Findings

  • Induction & Recovery : Desflurane’s low solubility enables rapid emergence, but this compound is preferred for inhalation induction due to better patient tolerance .
  • Hemodynamic Effects : Both agents cause dose-dependent vasodilation, but Desflurane is associated with transient tachycardia and hypertension during rapid increases in concentration .
  • Adverse Events : Desflurane is linked to higher incidences of coughing and laryngospasm compared to this compound .

This compound vs. Halothane

Physicochemical Properties

Parameter This compound Halothane
Blood/Gas Coefficient 0.63 2.30
Metabolism 3-5% 20-40%

Clinical Findings

  • Induction Time : this compound’s induction time is 40% shorter than Halothane in pediatric patients (Table 1) .
  • Safety Profile : Halothane is hepatotoxic and arrhythmogenic, whereas this compound has negligible hepatotoxicity and stable cardiovascular effects .
  • Emergence : this compound’s faster washout reduces post-anesthesia delirium in children compared to Halothane .

Table 1 : Induction and Intubation Times in Pediatric Patients

Parameter This compound Halothane
Induction Time (min) 3.2 ± 0.8 5.6 ± 1.2
Intubation Time (min) 4.1 ± 1.0 6.9 ± 1.5

This compound vs. Isoflurane

Neurotoxicity

  • Both agents induce apoptosis in developing animal brains, but Isoflurane exhibits stronger neuroinflammatory responses .

Hemodynamic Stability

  • Isoflurane causes more pronounced vasodilation and hypotension than this compound, especially in elderly patients .

This compound vs. Propofol (Intravenous Agent)

Induction Characteristics

  • Hemodynamics : Propofol causes significant hypotension and bradycardia, whereas this compound maintains stable heart rate during induction .
  • Patient Satisfaction : Vital capacity induction with 8% this compound achieves comparable patient comfort to Propofol .

Table 2 : Heart Rate Changes During Induction

Time (min) This compound Propofol
Baseline 78 ± 10 80 ± 12
1 min post-induction 82 ± 11 65 ± 9*

*P < 0.05 vs. baseline

Biological Activity

Sevoflurane is a widely used inhalational anesthetic known for its rapid induction and recovery properties. Its biological activity has been the subject of extensive research, revealing both beneficial effects and potential neurotoxic consequences. This article explores the mechanisms of action, effects on various biological systems, and findings from relevant studies, including case studies and data tables.

This compound primarily acts on the central nervous system (CNS) by modulating neurotransmitter systems, particularly through the enhancement of gamma-aminobutyric acid (GABA) receptor activity and inhibition of excitatory neurotransmission. Research indicates that this compound can impact neuronal activity and calcium signaling, which plays a critical role in synaptic transmission.

  • GABA Receptor Modulation : this compound enhances GABAergic signaling, leading to increased inhibitory neurotransmission in the brain. This effect contributes to its anesthetic properties but can also result in altered neuronal excitability post-anesthesia .
  • Calcium Signaling : Studies show that this compound increases intracellular calcium levels by activating inositol 1,4,5-trisphosphate receptors. This elevation can lead to neuroinflammatory responses and neuronal activation, particularly in young subjects .

Effects on Neuroinflammation

This compound's influence on microglial activation highlights its dual role in neuroinflammation. While it promotes M1 polarization of microglia (associated with pro-inflammatory responses), it simultaneously suppresses M2 polarization (linked to anti-inflammatory functions) . This imbalance can contribute to neuroinflammatory conditions following exposure.

  • Microglial Activation : this compound exposure has been shown to increase interleukin-6 (IL-6) levels through the nuclear factor-kappa B (NF-κB) pathway, indicating a strong inflammatory response in the CNS .

Protective Effects in Acute Lung Injury

Interestingly, this compound exhibits protective effects in acute lung injury (ALI) scenarios. Research indicates that it can reduce inflammatory factor expression and apoptosis in lung cells by upregulating microRNA-34a-3p and downregulating STAT1 transcription factors . This protective mechanism underscores the compound's potential therapeutic applications beyond anesthesia.

Case Studies and Research Findings

Several studies have documented the effects of this compound on different biological systems:

  • Neuronal Activation and Behavior :
    • A study found that this compound administration led to increased neuronal activation in the primary somatosensory cortex of young mice, correlating with behavioral hyperactivity. This effect was not observed with other anesthetics like desflurane or isoflurane .
  • Blood-Brain Barrier Integrity :
    • Research demonstrated that exposure to this compound could compromise blood-brain barrier (BBB) integrity, increasing permeability and leading to neuroinflammation. In one study, 2% this compound for 6 hours resulted in significant structural changes in BBB-associated endothelial cells .
  • Inflammatory Responses :
    • This compound has been shown to modulate inflammatory responses in various tissues. For instance, it reduced inflammatory cytokines and improved cell viability in lung tissues subjected to lipopolysaccharide-induced injury .

Data Table: Summary of this compound Effects

Study ReferenceBiological System AffectedKey Findings
Zhang et al., 2013MicrogliaIncreased IL-6 via NF-κB pathway
Yu et al., 2019Blood-Brain BarrierCompromised integrity after exposure
Ji & Yan, 2020Lung CellsReduced apoptosis and inflammatory markers

Q & A

Q. How to determine optimal sevoflurane concentrations in in vitro studies to avoid cytotoxicity while maintaining experimental validity?

Basic Research Question
To establish non-toxic yet effective concentrations, researchers should:

  • Perform pilot dose-response experiments (e.g., 1.7%, 3.4%, 5.1% this compound) using viability assays like MTT .
  • Use flow cytometry to assess apoptosis thresholds and identify sub-lethal doses .
  • Validate exposure duration (e.g., 6 hours for lung cancer cells) to balance effect magnitude and cell survival .

Table 1. Example Concentrations in In Vitro Studies

Cell TypeConcentration (%)Exposure DurationKey OutcomeReference
Colon cancer cells1.7, 3.4, 5.1VariableReduced viability, apoptosis
Lung cancer cells3.46 hours50% viability reduction

Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects on cellular apoptosis?

Basic Research Question

  • Use one-way ANOVA with post hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., 1.7%, 3.4%, 5.1% doses) .
  • Apply Student’s t-test for paired comparisons (e.g., treated vs. control) .
  • Report mean ± SD and ensure p < 0.05 thresholds for significance .

Q. How to address contradictory findings on this compound's neurotoxic effects in neonatal vs. adult models?

Advanced Research Question

  • Comparative study design : Use age-stratified animal models (e.g., neonatal vs. adult mice) with standardized exposure protocols .
  • Control variables: Monitor cerebral perfusion (via transcranial Doppler) and MAP to isolate anesthesia-specific effects .
  • Meta-analysis : Synthesize data from RNA-seq and behavioral tests (e.g., Morris Water Maze) to reconcile mechanistic differences .

Q. What are the best practices for ensuring reproducibility in this compound exposure experiments across different cell lines?

Basic Research Question

  • Standardize gas delivery : Use calibrated vaporizers and confirm chamber concentrations via gas chromatography .
  • Control environmental factors: Maintain consistent temperature, humidity, and CO₂ levels during exposure .
  • Validate outcomes with multiple assays (e.g., MTT, Transwell, Western blot) .

Q. How to design experiments to investigate this compound's impact on gene expression profiles in specific tissues?

Advanced Research Question

  • Use RNA-seq or microarrays (e.g., GEO dataset GSE4386) to identify differentially expressed genes (DEGs) .
  • Validate targets via qPCR and bioinformatics tools (e.g., starBase v2.0) for pathway enrichment .
  • Compare with alternative anesthetics (e.g., propofol) to isolate this compound-specific effects .

Q. What methodologies are used to assess this compound's renal safety in clinical research settings?

Basic Research Question

  • Retrospective analysis : Track preoperative/postoperative serum creatinine and BUN levels in surgical patients .
  • Use paired t-tests to evaluate significance (p < 0.05) and exclude confounding factors (e.g., comorbidities) .

Q. How to model the pharmacodynamic relationship between this compound concentration and clinical effect, accounting for inter-individual variability?

Advanced Research Question

  • Apply sigmoid Emax models with nonlinear mixed-effects modeling to quantify steepness (γ) of concentration-effect curves .
  • Incorporate inter-individual variability (IIV) parameters (e.g., 20–32% variability in EC₅₀) .

Table 2. Pharmacodynamic Parameters for this compound

ParameterModelIIV (%)γ (Steepness)Reference
EC₅₀ (Propofol)Sigmoid Emax03.46
EC₅₀ (this compound)Population PD207.41

Q. What are the key considerations in selecting animal models to study this compound's long-term cognitive effects?

Advanced Research Question

  • Age-specific models : Neonatal rodents for neurodevelopmental impacts vs. adults for acute effects .
  • Behavioral assays : Morris Water Maze for spatial memory; fear conditioning for associative learning .
  • Control anesthesia duration and FiO₂ levels to avoid hypoxia-related confounders .

Q. How can researchers control for confounding variables when investigating this compound's effects on cerebral perfusion in pediatric populations?

Advanced Research Question

  • Use multivariate regression to adjust for MAP, heart rate, and respiratory variables .
  • Employ transcranial Doppler (TCD) and near-infrared spectroscopy (NIRS) for real-time CBF monitoring .
  • Stratify analyses by age (e.g., ≤6 months vs. older infants) to account for developmental differences .

Q. What experimental approaches are used to differentiate this compound-specific effects from those of other anesthetics in comparative studies?

Advanced Research Question

  • Head-to-head trials : Compare this compound with propofol using identical protocols (e.g., RNA-seq for DEGs) .
  • Pathway analysis : Identify unique molecular targets (e.g., Wnt/β-catenin suppression in this compound) .
  • Control for pharmacokinetic differences (e.g., exposure duration, metabolism) .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane
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InChI

InChI=1S/C4H3F7O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2
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InChI Key

DFEYYRMXOJXZRJ-UHFFFAOYSA-N
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Canonical SMILES

C(OC(C(F)(F)F)C(F)(F)F)F
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Molecular Formula

C4H3F7O
Record name SEVOFLURANE
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DSSTOX Substance ID

DTXSID8046614
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Molecular Weight

200.05 g/mol
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Physical Description

Solid, COLOURLESS LIQUID.
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Boiling Point

58.1-58.2 °C at 751 mm Hg; 585.5 °C at 760 mm Hg, 58.5 °C
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Solubility

Very slightly soluble, 1.48e+00 g/L
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Density

1505 at 25 °C/D, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1
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Vapor Pressure

VP: 200 torr at 25 °C; 160 torr, 193 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 21
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Color/Form

Liquid

CAS No.

28523-86-6
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Melting Point

< 25 °C
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Synthesis routes and methods I

Procedure details

The steps of combining the crude sevoflurane with water in an amount sufficient to produce a multiphase mixture comprising an aqueous phase and a sevoflurane phase, contacting the aqueous phase and the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase, and separating the phases of the multiphase mixture without fractional distillation, may, if necessary, be repeated. Purified sevoflurane comprising an acceptable amount of HFIP is then isolated. The removal of HFIP from the crude sevoflurane occurs without contacting the crude sevoflurane with an aqueous basic solution.
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Synthesis routes and methods II

Procedure details

In an efficient fume hood, liquid hydrogen fluoride (85.1 g, 4.25 mol) was transferred into a 1 liter Teflon® reaction vessel chilled in a dry ice/acetone cold bath. The vessel was fitted with a dry ice condenser, thermocouple, and addition funnel and a portion of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (80.1 g) was added. A solution of diisopropylethylamine (249.0 g, 1.93 mol) in chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (271.0 g) was slowly added while maintaining the internal temperature in the range of -5°to 10° C. After completing the addition, the mixture was transferred to a 2 liter glass boiling flask and the Teflon® vessel was rinsed out with a solution of diisopropylethylamine (307.0 g, 2.38 mol) in chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (180.0 g) which was also transferred to the glass flask. An additional 850 g of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether was added to the reaction flask to bring the total to 1381.1 g (6.38 mol). This mixture was heated at reflux for 16 hours. After cooling to ambient temperature, water (700 mL) was added to the reaction mixture and, after vigorous shaking, the resultant layers were separated. The lower organic layer was further washed with 700 mL of dilute hydrochloric acid (35 mL of 12 N HCl in 665 mL of water). The organic layer (1259.7 g) was analyzed by NMR and gas chromatography and was shown to consist of 63.6% fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (sevoflurane) and 35.4% recovered chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether, giving a 95% yield of sevoflurane based on starting material consumed.
Quantity
850 g
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80.1 g
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85.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
249 g
Type
reactant
Reaction Step Four
Quantity
271 g
Type
reactant
Reaction Step Four
[Compound]
Name
glass
Quantity
2 L
Type
reactant
Reaction Step Five
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
307 g
Type
reactant
Reaction Step Six
Quantity
180 g
Type
reactant
Reaction Step Six
Name
Quantity
700 mL
Type
reactant
Reaction Step Seven
Yield
95%

Synthesis routes and methods III

Procedure details

A 500 ml reactor was charged with 50 ml of 98% sulfuric acid, 100 g (5 mol) of hydrogen fluoride, and 30 g (1 mol) of paraformaldehyde. This reaction mixture was heated to 65° C. Then, 134 g (0.8 mol) of HFIP was added dropwise, over 2 hr. Vapors generated by the reaction were collected using water. With this, 140 g of crude SEVOFLURANE was obtained.
Name
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 1 liter stainless steel autoclave (Parr) was charged with 127.3 g (2.19 mole) of potassium fluoride and 434.6 g (2.01 mole) of (CF3)2CHOCH2Cl. The autoclave was then sealed and the reaction mass heated at 185° C. for 19 hours, during which time a pressure of 280 psi developed. The reactor was then cooled, the contents treated with water and the organic material distilled to afford 241 g (1.21 mole) of (CF3)2CHOCH2F and 80 g (0.4 mole) of (CF3)2CHOCH2Cl, corresponding to a 60% conversion (75% yield). The structure of (CF3)2CHOCH2F (Sevoflurane), b.p. 56° C., may be confirmed by the following instrumental data:
[Compound]
Name
stainless steel
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
127.3 g
Type
reactant
Reaction Step One
Quantity
434.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.